Cas no 167832-26-0 (benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate)

Benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate is a chiral piperidine derivative with a benzyl carbamate protecting group, offering a versatile intermediate for pharmaceutical synthesis. Its trans-configuration and functionalized amine and hydroxyl groups enable selective modifications, making it valuable for constructing complex bioactive molecules. The compound's stereochemical purity and stability under standard conditions enhance its utility in medicinal chemistry, particularly for developing enzyme inhibitors or receptor modulators. The benzyloxycarbonyl (Cbz) group provides a convenient handle for further deprotection or derivatization. This scaffold is particularly useful in peptidomimetics and heterocyclic chemistry, where precise control over stereochemistry and functional group reactivity is critical.
benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate structure
167832-26-0 structure
Product name:benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate
CAS No:167832-26-0
MF:C13H18N2O3
MW:250.293623447418
MDL:MFCD22421662
CID:3164955
PubChem ID:58077123

benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • trans-3-Amino-1-Cbz-4-hydroxypiperidine
    • trans-3-AMino-1-Cbz-4-hyd...
    • trans-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
    • benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate
    • benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
    • SCHEMBL2299841
    • (3S,4S)-3-AMINO-1-CBZ-4-HYDROXYPIPERIDINE
    • AKOS025290008
    • AS-51660
    • (rac)-(3s,4s)-3-amino-4-hydroxy-piperidine-1-carboxylic acid benzyl ester
    • CS-0049885
    • P13221
    • MFCD22421662
    • (3S,4S)-3-Amino-1cbz-4-hydroxypiperidine
    • 167832-26-0
    • Benzyl (3S,4S)-3-amino-4-hydroxy-piperidine-1-carboxylate
    • (3S,4S)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
    • VKBBZJXAWNVLSE-RYUDHWBXSA-N
    • P13928
    • 1932598-12-3
    • MDL: MFCD22421662
    • Inchi: InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
    • InChI Key: VKBBZJXAWNVLSE-RYUDHWBXSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@H](C2)N)O

Computed Properties

  • Exact Mass: 250.13174244g/mol
  • Monoisotopic Mass: 250.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.8Ų
  • XLogP3: 0.3

benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D498930-1G
trans-3-amino-1-cbz-4-hydroxypiperidine
167832-26-0 97%
1g
$225 2024-07-21
abcr
AB458870-5 g
trans-3-Amino-1-Cbz-4-hydroxypiperidine; .
167832-26-0
5g
€764.20 2022-03-01
Chemenu
CM107304-1g
trans-3-amino-1-cbz-4-hydroxypiperidine
167832-26-0 95+%
1g
$638 2021-08-06
abcr
AB458870-1 g
trans-3-Amino-1-Cbz-4-hydroxypiperidine; .
167832-26-0
1g
€275.60 2022-03-01
Chemenu
CM107304-500mg
trans-3-amino-1-cbz-4-hydroxypiperidine
167832-26-0 95+%
500mg
$426 2021-08-06
TRC
T705705-5mg
Trans-3-Amino-1-Cbz-4-Hydroxypiperidine
167832-26-0
5mg
$ 50.00 2022-06-02
Advanced ChemBlocks
G-6458-1G
trans-3-Amino-1-Cbz-4-hydroxypiperidine
167832-26-0 97%
1G
$225 2023-09-15
Chemenu
CM107304-500mg
trans-3-amino-1-cbz-4-hydroxypiperidine
167832-26-0 95%+
500mg
$426 2022-09-02
eNovation Chemicals LLC
D498930-5G
trans-3-amino-1-cbz-4-hydroxypiperidine
167832-26-0 97%
5g
$650 2024-07-21
Alichem
A129003952-1g
trans-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
167832-26-0 95%
1g
$1,065.30 2022-04-02

Additional information on benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate

Benzyl Trans-3-Amino-4-Hydroxy-Piperidine-1-Carboxylate: A Comprehensive Overview

The compound benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate, identified by the CAS number 167832-26-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which have garnered substantial attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a piperidine ring with specific substituents: an amino group at position 3, a hydroxyl group at position 4, and a benzyl carboxylate group attached to position 1. These functional groups contribute to its unique chemical properties and biological interactions.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of neuroprotective agents. The trans configuration of the amino and hydroxyl groups in this compound plays a critical role in its stereochemical properties, which are essential for its interaction with biological targets. For instance, research has demonstrated that the trans configuration enhances the molecule's ability to cross cellular membranes, making it a promising candidate for drug delivery systems.

The synthesis of benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and stereochemistry. One of the most efficient methods reported in recent literature involves the use of asymmetric catalysis to achieve high enantiomeric excess. This approach not only ensures the correct stereochemistry but also minimizes waste, aligning with green chemistry principles. The benzyl group is introduced via a nucleophilic substitution reaction, while the hydroxyl and amino groups are incorporated through carefully controlled oxidation and reduction steps.

In terms of pharmacological activity, this compound has shown remarkable potential as a neuroprotective agent. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Specifically, it has been found to inhibit the aggregation of amyloid-beta peptides, which are hallmark pathologies in Alzheimer's disease. Furthermore, its ability to scavenge reactive oxygen species (ROS) suggests that it may also exert antioxidant effects, thereby protecting neurons from oxidative stress.

The application of benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate extends beyond neuroprotection. Recent research has explored its potential as an anti-inflammatory agent, particularly in chronic inflammatory conditions such as arthritis. In vitro assays have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in modulating immune responses.

From a structural perspective, the piperidine ring serves as a versatile scaffold for further chemical modifications. Researchers have explored various substitutions on the piperidine ring to enhance bioavailability or target specific biological pathways. For example, introducing electron-withdrawing groups at specific positions has been shown to increase solubility and improve absorption profiles. These modifications highlight the adaptability of this compound as a lead molecule for drug development.

In conclusion, benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate represents a compelling example of how structural complexity can be harnessed to achieve diverse biological effects. With ongoing advancements in synthetic chemistry and pharmacological research, this compound holds immense promise for future therapeutic applications. Its unique combination of stereochemical properties and functional groups makes it an invaluable tool in both academic research and industrial drug development.

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Amadis Chemical Company Limited
(CAS:167832-26-0)benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate
A1070326
Purity:99%
Quantity:100g
Price ($):2955.0